molecular formula C8H7F3N2OS B2794399 3-Trifluoromethoxyphenylthiourea CAS No. 235101-42-5

3-Trifluoromethoxyphenylthiourea

Cat. No. B2794399
CAS RN: 235101-42-5
M. Wt: 236.21
InChI Key: NUKZFXJCTVTPSO-UHFFFAOYSA-N
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Description

3-Trifluoromethoxyphenylthiourea is a chemical compound with the molecular formula C8H7F3N2OS . It has an average mass of 220.215 Da and a monoisotopic mass of 220.028198 Da . The compound is also known by several other names, including 1-[3-(Trifluoromethyl)phenyl]thiourea .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a thiourea group attached to a phenyl ring . Further analysis of the molecular structure would require more specific information or computational modeling .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 264.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 113.8±30.1 °C .

Scientific Research Applications

Synthesis and Catalysis

The trifluoromethylthio group is utilized in the synthesis of alpha-trifluoromethylthio carbonyl compounds, showcasing the importance of fluorine atoms in drug discovery for therapeutic profiles enhancement. Synthetic approaches to α-SCF3-substituted carbonyl compounds are highlighted, emphasizing radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents for decorated trifluoromethylthio carbonyl derivatives. Catalytic methodologies and stereoselective methods for enantiomerically enriched molecules are also discussed, underscoring the potential application in medicinal chemistry (Rossi et al., 2018).

Electrophilic Reagents

The development of shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, demonstrates their broad reactivity towards a wide range of nucleophiles. These reagents facilitate direct trifluoromethylthiolation, improving drug molecules' cell-membrane permeability and enhancing chemical and metabolic stability (Shao et al., 2015).

Photoredox Catalysis

Photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds have been explored, with trifluoromethyl and difluoromethyl groups enhancing pharmaceuticals and agrochemicals. The development of new protocols for tri- and difluoromethylation, particularly through visible-light-induced single-electron-transfer processes, showcases the innovative strategies to generate corresponding fluoromethyl radicals (Koike & Akita, 2016).

Trifluoromethylthiolation of Aromatic Compounds

Trifluoromethylthiolation of arenes and heteroarenes via photoredox catalysis is pivotal in modern drug discovery, addressing challenges associated with enzymatic metabolism of drugs. The strategy allows for direct trifluoromethylation, enhancing efficacy, improving cellular membrane permeability, and increasing resistance towards oxidative metabolism (Nagib & MacMillan, 2011).

properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-2-5(4-6)13-7(12)15/h1-4H,(H3,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKZFXJCTVTPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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